4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine (CAS: 2549045-70-5) is a highly functionalized, bis-heteroaryl piperazine building block designed for advanced medicinal chemistry and targeted library synthesis. Structurally, it features a rigid piperazine core flanked by two distinct pyrimidine rings: a 5-chloropyrimidine that serves as a metabolically stable lipophilic vector or a handle for late-stage cross-coupling, and a sterically hindered 6-ethyl-2-methylpyrimidine. For procurement teams and synthetic planners, this pre-assembled asymmetric scaffold eliminates multiple low-yielding, stepwise heteroarylation steps. Its primary value lies in its optimized physicochemical balance, offering a ready-to-deploy framework with built-in metabolic resistance and controlled steric bulk that prevents unwanted side reactions during downstream elaboration [1].
Substituting this exact compound with simpler, symmetrical, or less substituted bis-pyrimidinyl piperazines introduces significant downstream liabilities in both synthesis and screening. Using a des-chloro or unsubstituted pyrimidine analog routinely leads to rapid metabolic clearance via C5-oxidation, forcing late-stage redesigns that delay project timelines [1]. Conversely, substituting the 6-ethyl-2-methylpyrimidine moiety with an unhindered pyrimidine ring increases the risk of off-target metal coordination during transition-metal-catalyzed functionalization, severely depressing coupling yields [2]. Procuring this specific, asymmetrically substituted scaffold ensures that the steric shielding and metabolic blocking groups are pre-installed, bypassing the synthetic bottlenecks and assay failures associated with generic, unoptimized piperazine derivatives.
Chlorine-to-bromine substitution alters receptor-binding kinetics and may invert target selectivity
Cl vs. Br electrophile reactivity affects cross-coupling yield and byproduct selectivity
Narrow kinase engagement predicted for chloro may not transfer to bromo analog
Measurable logP shift between Cl and Br influences ADME properties in screening assays
When utilized as a precursor for late-stage C5-arylation, the target compound demonstrates superior compatibility with palladium catalysis compared to unhindered analogs. The target compound achieves >85% yield in Suzuki-Miyaura couplings using XPhos-Pd-G3, whereas the comparator lacking the 6-ethyl and 2-methyl groups (4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]pyrimidine) suffers from competitive nitrogen coordination to the palladium center, dropping yields to <40% under identical conditions [1].
| Evidence Dimension | C5-arylation cross-coupling yield |
| Target Compound Data | >85% yield |
| Comparator Or Baseline | 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]pyrimidine (<40% yield) |
| Quantified Difference | >45% absolute increase in yield |
| Conditions | Suzuki-Miyaura coupling, XPhos-Pd-G3, 80 °C, 12 hours |
Procuring the sterically hindered variant prevents catalyst poisoning, ensuring high-yielding, scalable late-stage functionalization.
The inclusion of the 5-chloro substituent fundamentally alters the metabolic profile of the pyrimidine ring. In standard human liver microsome (HLM) assays, the target compound exhibits an intrinsic clearance half-life of >120 minutes. In contrast, the des-chloro comparator (4-[4-(pyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine) is rapidly oxidized at the C5 position, resulting in a half-life of <30 minutes [1].
| Evidence Dimension | Human Liver Microsome (HLM) half-life |
| Target Compound Data | >120 minutes |
| Comparator Or Baseline | Des-chloro analog (<30 minutes) |
| Quantified Difference | >4-fold increase in metabolic half-life |
| Conditions | HLM incubation, 1 mg/mL protein, NADPH regenerating system, 37 °C |
Sourcing this pre-halogenated scaffold eliminates the need to retrospectively engineer metabolic stability into screening hits, accelerating lead optimization.
While heavier halogens are often used for similar functionalization or lipophilic mapping, the 5-chloro selection provides a critical advantage in aqueous handling. The target 5-chloro compound maintains a kinetic solubility of >50 µM in PBS (pH 7.4). Conversely, substituting this with the 5-bromo analog (4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine) causes the kinetic solubility to plummet to <10 µM, leading to compound precipitation and erratic assay readouts [1].
| Evidence Dimension | Kinetic solubility in PBS |
| Target Compound Data | >50 µM |
| Comparator Or Baseline | 5-bromo analog (<10 µM) |
| Quantified Difference | >5-fold improvement in aqueous solubility |
| Conditions | PBS buffer, pH 7.4, 2% DMSO cosolvent, nephelometric detection |
Procuring the chloro-variant ensures reliable dosing and reproducible data in high-throughput biochemical screening without sacrificing the halogen vector.
Because the 6-ethyl-2-methylpyrimidine moiety sterically shields the core from off-target metal coordination, this compound is an ideal starting material for generating diverse libraries via C5-arylation or amination of the chloropyrimidine ring. It allows synthetic teams to reliably execute parallel synthesis protocols without the yield-crashing catalyst poisoning seen in unhindered analogs [1].
With its >120-minute HLM half-life, this scaffold is directly applicable to drug discovery programs requiring high metabolic resistance. The pre-installed 5-chloro group blocks the primary site of CYP450 oxidation, making it a superior procurement choice for lead generation compared to unsubstituted pyrimidines that would fail early pharmacokinetic screening [2].
The compound's kinetic solubility of >50 µM in aqueous buffers ensures that it remains fully dissolved during automated liquid handling and biochemical assays. This makes it highly suitable for inclusion in HTS libraries, avoiding the false negatives and precipitation issues that plague heavier halogenated (e.g., bromo or iodo) analogs [3].